molecular formula C8H6FNO B1343829 4-fluoro-1H-indol-5-ol CAS No. 288386-04-9

4-fluoro-1H-indol-5-ol

Cat. No.: B1343829
CAS No.: 288386-04-9
M. Wt: 151.14 g/mol
InChI Key: KYZNICPMZHBROC-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indol-5-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 4-position and a hydroxyl group at the 5-position of the indole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-indol-5-ol typically involves the introduction of a fluorine atom and a hydroxyl group onto the indole ring. One common method is the electrophilic fluorination of 5-hydroxyindole using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes steps like nitration, reduction, and fluorination under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinonoid structures.

    Reduction: The compound can be reduced to form various hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

    Oxidation: Formation of quinonoid derivatives.

    Reduction: Hydrogenated indole derivatives.

    Substitution: Various substituted indole compounds depending on the electrophile used.

Scientific Research Applications

4-Fluoro-1H-indol-5-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-1H-indol-5-ol involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The indole ring system allows for π-π stacking interactions with aromatic amino acids in proteins, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

    5-Hydroxyindole: Lacks the fluorine atom, resulting in different chemical and biological properties.

    4-Fluoroindole: Lacks the hydroxyl group, affecting its reactivity and interactions.

    5-Fluoroindole: Fluorine at a different position, leading to distinct chemical behavior.

Uniqueness: 4-Fluoro-1H-indol-5-ol is unique due to the combined presence of both fluorine and hydroxyl groups on the indole ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-fluoro-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-8-5-3-4-10-6(5)1-2-7(8)11/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZNICPMZHBROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621786
Record name 4-Fluoro-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288386-04-9
Record name 4-Fluoro-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Benzyloxy-2-fluoro-3-methyl-4-nitrobenzene (5 g, 19 mmol) is dissolved N,N-dimethylformamide dimethyl acetal (15 mL) and heated in a microwave reactor at 180° C. in a sealed vial for 1 hour. The solution is then concentrated under reduced pressure. The resulting residue is dissolved in THF and Pd/C (1.0 g, 10%, 0.95 mmol) is added. The mixture is stirred under a hydrogen atmosphere at room temperature for 16 h before being filtered through a pad of Celite® and concentrated. The residue is separated by FCC (EtOAc/heptane from 0 to 40%) to give 4-fluoro-1H-indol-5-ol (1.5 g, 52% yield). MS (ESI) m/z 152.1 (M+1); 1H NMR (400 MHz, DMSO-d6) δ ppm 11.02 (br. s., 1H), 8.79 (s, 1H), 7.26 (t, J=2.78 Hz, 1H), 7.00 (d, J=8.59 Hz, 1H), 6.75 (t, J=8.46 Hz, 1H), 6.34 (m, 1 H).
Name
1-Benzyloxy-2-fluoro-3-methyl-4-nitrobenzene
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of a mixture of 3-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene and 5-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene (23 g, 80.4 mmol) in ethanol (220 ml) and acetic acid (30 ml) containing 10% palladium on charcoal (600 mg) was hydrogenated under 3 atmospheres pressure until hydrogen uptake ceased. The mixture was filtered and the filtrate was evaporated under vacuum. The residue was purified on column chromatography using a Prochrom® equipment eluting with methylene chloride/petroleum ether (20/80) to give 4-fluoro-5-hydroxyindole (2.48 g) and 6-fluoro-5-hydroxyindole (3.5 g).
Name
3-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mg
Type
catalyst
Reaction Step Three

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